molecular formula C11H18FNO2 B11757938 Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B11757938
M. Wt: 215.26 g/mol
InChI Key: DNQLTEYSIYYLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-fluoro-2-azaspiro[33]heptane-2-carboxylate is a synthetic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom The presence of a fluorine atom in the structure adds to its chemical uniqueness and potential reactivity

Preparation Methods

The synthesis of tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. One common method includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorine atom: This step typically involves the use of a fluorinating agent under controlled conditions.

    Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Chemical Reactions Analysis

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The fluorine atom can be substituted with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interaction of spirocyclic compounds with biological targets.

    Industrial Applications: It can be used in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to therapeutic effects. The spirocyclic structure may also contribute to its stability and bioavailability.

Comparison with Similar Compounds

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.

    Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate:

The uniqueness of this compound lies in its fluorine atom, which can enhance its reactivity and potential as a drug candidate.

Properties

IUPAC Name

tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLTEYSIYYLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.